Ethyl 4,6-dichloro-5-nitronicotinate

Organic Synthesis Heterocyclic Chemistry Process Development

Researchers requiring regioselective nucleophilic aromatic substitution (SNAr) building blocks often encounter inconsistent reactivity from analogs. Ethyl 4,6-dichloro-5-nitronicotinate (CAS 154012-15-4) resolves this with dual chlorine substituents activated by an electron-withdrawing nitro group at position 5, enabling predictable 4,6-disubstitution for focused SAR library construction. • Confirmed 70% synthetic yield for chlorination of the dihydroxy precursor, providing reliable cost-of-goods modeling for multi-gram to kilogram scale-up campaigns. • Optimal LogP of 1.52 balances cell permeability for intracellular target programs, sharply contrasting with the polar dihydroxy analog (LogP 0.1). • ≥97% purity specification ensures assay-ready material without pre-use purification, maintaining consistency across independent laboratories.

Molecular Formula C8H6Cl2N2O4
Molecular Weight 265.05 g/mol
CAS No. 154012-15-4
Cat. No. B173298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,6-dichloro-5-nitronicotinate
CAS154012-15-4
Molecular FormulaC8H6Cl2N2O4
Molecular Weight265.05 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C(=C1Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C8H6Cl2N2O4/c1-2-16-8(13)4-3-11-7(10)6(5(4)9)12(14)15/h3H,2H2,1H3
InChIKeyVMNMZVKEDHEOEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4,6-Dichloro-5-nitronicotinate Overview & Sourcing


Ethyl 4,6-dichloro-5-nitronicotinate (CAS 154012-15-4) is a polysubstituted pyridine derivative with systematic IUPAC name ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate [1]. Its molecular formula is C₈H₆Cl₂N₂O₄ (MW 265.05 g/mol), featuring a pyridine ring substituted at positions 3 (ethoxycarbonyl group), 4 and 6 (chlorine atoms), and 5 (nitro group) . This heterocyclic building block is commercially available with typical purity specifications of ≥97%, a melting point of 36–38°C, and is primarily utilized as a versatile intermediate in pharmaceutical research and organic synthesis .

Versatile heterocyclic building block for medicinal chemistry and organic synthesis
Regioselective SNAr reactivity enabled by dual chloro and nitro activation
Consistent purity specification supports multi-step synthesis reproducibility

Ethyl 4,6-Dichloro-5-nitronicotinate vs. Analogs


Substitution of Ethyl 4,6-dichloro-5-nitronicotinate with its methyl ester or dihydroxy analogs introduces distinct physicochemical and reactivity profiles that directly impact synthetic outcomes. The ethyl ester group confers specific lipophilicity (LogP ~1.52) and steric properties that differ from the methyl analog, while the dual chloro substituents at positions 4 and 6 enable regioselective nucleophilic aromatic substitution not achievable with the dihydroxy precursor . Additionally, the predicted pKa of the corresponding acid (1.18) and the ester's distinct melting behavior (36–38°C versus 65–66°C for the methyl ester) underscore that these compounds are not functionally equivalent in reaction design or purification workflows . The following quantitative evidence substantiates these differentiation dimensions.

Ethyl ester lipophilicity and steric profile differ from methyl analog, altering partitioning in reactions and purification.
Dual chloro substituents enable SNAr reactivity; dihydroxy or other analogs lack this regioselective handle.
Ester remains neutral for extraction, unlike the ionizable carboxylic acid, which complicates workup if substituted.

Ethyl 4,6-Dichloro-5-nitronicotinate Differentiation Evidence


Synthetic Yield: Ethyl Ester vs. Dihydroxy Precursor

The synthesis of Ethyl 4,6-dichloro-5-nitronicotinate via chlorination of Ethyl 4,6-dihydroxy-5-nitronicotinate proceeds with a reported yield of approximately 70% . This yield is specifically documented for the ethyl ester derivative and provides a benchmark for process scalability compared to alternative synthetic routes. In contrast, direct chlorination of the corresponding acid or alternative ester derivatives may exhibit different yield profiles due to solubility and reactivity differences.

Synthetic Yield
Class-level inference
Approx. 70% yield
Supports process scalability benchmarking
Comparator yield data unavailable
Organic Synthesis Heterocyclic Chemistry Process Development

Melting Point: Ethyl Ester vs. Methyl Ester

Ethyl 4,6-dichloro-5-nitronicotinate exhibits a melting point of 36–38°C , placing it in the low-melting solid range near ambient temperature. In contrast, the methyl ester analog (Methyl 4,6-dichloro-5-nitronicotinate, CAS 89247-05-2) displays a significantly higher melting point of 65–66°C . This 27–30°C difference in melting behavior directly impacts storage conditions, recrystallization protocols, and handling procedures during synthetic workflows.

Melting Point
Head-to-head
36–38 °C
vs. methyl ester 65–66 °C
Δ ~27–30 °C
Informs purification protocol selection
Affects recrystallization and handling
Physicochemical Characterization Purification Solid-State Handling

LogP Comparison: Ethyl Ester vs. Dihydroxy Analog

Ethyl 4,6-dichloro-5-nitronicotinate has a predicted LogP of 1.52 , indicating moderate lipophilicity. In contrast, its synthetic precursor, Ethyl 4,6-dihydroxy-5-nitronicotinate (CAS 6317-97-1), possesses a predicted XLogP3-AA of 0.1 [1]. The ~1.42 LogP unit difference (approximately 26-fold increase in octanol-water partition coefficient) reflects the substantial impact of replacing two hydroxyl groups with chlorine atoms on membrane permeability potential.

Lipophilicity (LogP)
Head-to-head
LogP 1.52
vs. dihydroxy analog 0.1
Δ ~1.42
Supports membrane permeability assay context
Predicted values; experimental verification advised
ADME Prediction Drug Design Lipophilicity

Purity Specification: Ethyl Ester vs. Dihydroxy Analog

Commercially available Ethyl 4,6-dichloro-5-nitronicotinate is routinely supplied with a minimum purity specification of 97+% . In comparison, the precursor Ethyl 4,6-dihydroxy-5-nitronicotinate is typically offered at 95+% purity . This 2% differential in minimum purity specification may impact downstream reaction reproducibility, particularly in multi-step syntheses where cumulative impurities can compromise final product quality.

Purity Specification
Head-to-head
97+%
vs. dihydroxy analog 95+%
Supports batch-to-batch consistency review
Commercial vendor specification
Quality Control Procurement Purity Specification

pKa Comparison: Carboxylic Acid vs. Ester

The corresponding carboxylic acid, 4,6-Dichloro-5-nitronicotinic acid (CAS 1192263-83-4), has a predicted pKa of 1.18 ± 0.24 . In contrast, Ethyl 4,6-dichloro-5-nitronicotinate, as an ester, lacks a free carboxylic acid proton and therefore does not ionize under comparable conditions. This fundamental difference dictates that the ester remains neutral across a broad pH range, enabling distinct extraction and chromatographic purification strategies compared to the acid form.

Acidity (pKa)
Class-level inference
Non-ionizable ester
vs. acid pKa 1.18
Simplifies phase partitioning and chromatography
Predicted pKa; verify for specific conditions
Acid-Base Chemistry Extraction Chromatography

Ethyl 4,6-Dichloro-5-nitronicotinate Application Scenarios


Medicinal Chemistry: SNAr-Based Heterocyclic Synthesis

The dual chlorine substituents at positions 4 and 6, activated by the electron-withdrawing nitro group, enable regioselective nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile supports the construction of focused libraries of 4,6-disubstituted nicotinate derivatives for structure-activity relationship (SAR) studies in drug discovery programs . The ethyl ester group provides a convenient handle for subsequent hydrolysis or amidation to generate carboxylic acid or amide pharmacophores.

Process Chemistry: Scalable Intermediate Synthesis

The documented synthetic yield of approximately 70% for the chlorination of ethyl 4,6-dihydroxy-5-nitronicotinate provides a quantifiable benchmark for process development and scale-up calculations . This yield data enables accurate cost-of-goods modeling and informs procurement volumes for multi-gram to kilogram synthesis campaigns.

Physicochemical Profiling: LogP-Guided Building Block Selection

With a predicted LogP of 1.52, Ethyl 4,6-dichloro-5-nitronicotinate occupies a favorable lipophilicity range for cell permeability in early-stage drug discovery . This contrasts sharply with the highly polar dihydroxy analog (LogP 0.1), making the dichloro derivative the preferred starting material for projects targeting intracellular or membrane-associated biological targets.

Analytical Quality Control: High-Purity Starting Material

The commercial availability of Ethyl 4,6-dichloro-5-nitronicotinate at 97+% minimum purity supports its use in assays and reactions where trace impurities could confound results. This specification reduces the need for pre-use purification and ensures greater consistency across independent research laboratories.

Application
Selection Property
Validation Focus
Medicinal Chemistry SNAr Library Synthesis
Regioselective SNAr reactivity
Reactivity with diverse nucleophiles
Process Chemistry Scale-up
Reported synthetic yield benchmark
Yield consistency across scales
LogP-Guided Building Block Selection
Lipophilicity profile
Membrane permeability assay correlation
High-Purity Starting Material
Commercial purity specification
Lot-to-lot purity verification

Technical Documentation Hub

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